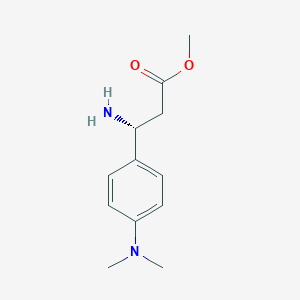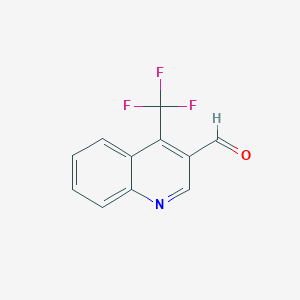
4-(Trifluoromethyl)quinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)quinoline-3-carbaldehyde is a chemical compound that belongs to the quinoline family. Quinoline compounds are known for their broad spectrum of biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group at the 4-position and an aldehyde group at the 3-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)quinoline-3-carbaldehyde can be achieved through several methods. One common approach involves the condensation of 4-(trifluoromethyl)aniline with quinoline-3-carboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is typically carried out under reflux conditions with ethanol as the solvent and glacial acetic acid as the catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Trifluoromethyl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-(Trifluoromethyl)quinoline-3-carboxylic acid.
Reduction: 4-(Trifluoromethyl)quinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)quinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive compounds with potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of anti-cancer and anti-microbial agents.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)quinoline-3-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)quinoline-2-carbaldehyde
- 4-(Trifluoromethyl)quinoline-3-carboxylic acid
- 4-(Trifluoromethyl)quinoline-3-methanol
Comparison: 4-(Trifluoromethyl)quinoline-3-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups, which confer distinct reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C11H6F3NO |
|---|---|
Peso molecular |
225.17 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)quinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)10-7(6-16)5-15-9-4-2-1-3-8(9)10/h1-6H |
Clave InChI |
SZALHDIYJICFPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C=N2)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


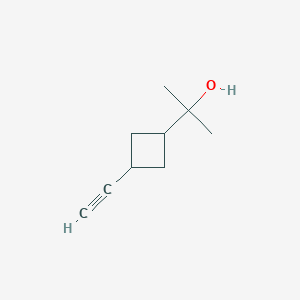
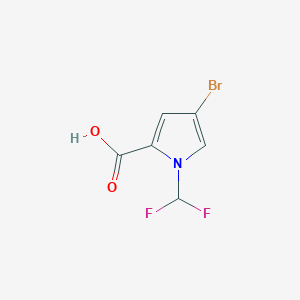
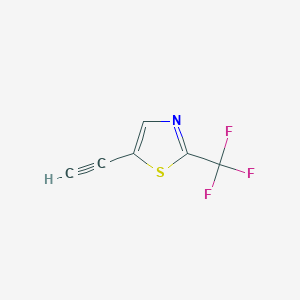
![3-Bromo-6-chloropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13028036.png)
![(1R,3S,4S)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13028039.png)
![cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine](/img/structure/B13028044.png)
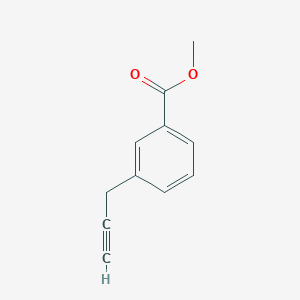

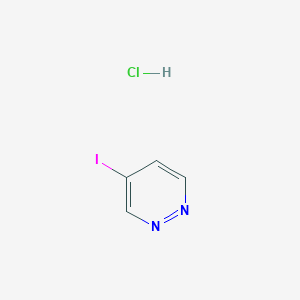
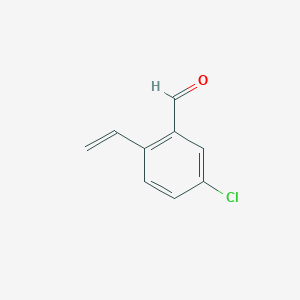
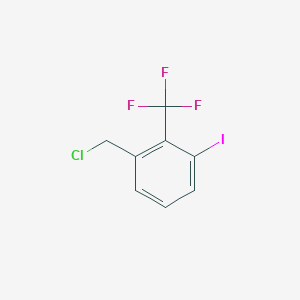
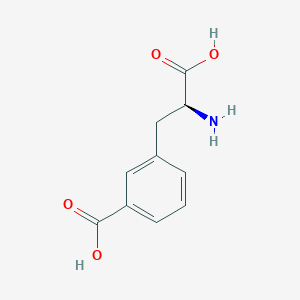
![3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B13028105.png)
